Phenacyltriphenylphosphonium bromide
Description
The Role of Phenacyltriphenylphosphonium Bromide as a Quaternary Phosphonium (B103445) Salt in Synthetic Chemistry
Quaternary phosphonium salts are compounds containing a phosphorus atom bonded to four organic groups, resulting in a positively charged cation. researchgate.net These salts are extensively utilized in organic synthesis as reagents, organocatalysts, and phase-transfer catalysts. alfa-chemistry.comresearchgate.net The synthesis of these salts typically involves the reaction of a phosphine (B1218219) with an organic halide. alfa-chemistry.com For instance, methyltriphenylphosphonium (B96628) bromide is synthesized by reacting triphenylphosphine (B44618) with methyl bromide. wikipedia.org
This compound functions as a quintessential quaternary phosphonium salt. alfa-chemistry.comscbt.com It serves as a precursor for the generation of a phosphorus ylide, a key component in the Wittig reaction. alfa-chemistry.comlibretexts.org The presence of the phenacyl group (a C₆H₅CO- group attached to the CH₂) significantly influences the reactivity of the resulting ylide. Beyond its role in the Wittig reaction, it is also involved in the synthesis of various polyfunctionalized heterocyclic compounds.
Historical Context and Evolution of Wittig Reagents in Olefin Synthesis
The Wittig reaction, discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, is a cornerstone of organic chemistry for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgchemistrytalk.orglibretexts.org The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium salt by deprotonation with a strong base. libretexts.org
The initial reaction reported by Wittig and his coworker involved the reaction of methylenetriphenylphosphorane (B3051586) with benzophenone (B1666685) to produce 1,1-diphenylethene and triphenylphosphine oxide. thermofisher.com Over the decades, the Wittig reaction has undergone significant evolution. The mechanism, once thought to proceed through a betaine (B1666868) intermediate, is now understood, especially in lithium-salt-free conditions, to involve a direct [2+2] cycloaddition to form an oxaphosphetane intermediate. wikipedia.orgnih.gov
Modifications to the original reaction have been developed to control the stereochemistry of the resulting alkene. wikipedia.org The Horner-Wadsworth-Emmons (HWE) reaction, a well-known variation, uses phosphonate (B1237965) esters and generally favors the formation of (E)-alkenes. libretexts.orgthermofisher.com The Schlosser modification of the Wittig reaction also allows for the synthesis of pure E-alkenes. wikipedia.orglibretexts.org
Current Research Significance of this compound as a Stabilized Wittig Reagent
Wittig reagents are broadly classified as stabilized or non-stabilized. Stabilized ylides contain an electron-withdrawing group attached to the carbanionic center, which delocalizes the negative charge and makes the ylide less reactive. organic-chemistry.org This stabilization typically leads to the preferential formation of (E)-alkenes. organic-chemistry.org
This compound is a precursor to a stabilized ylide. scbt.com The ketone group in the phenacyl moiety acts as the electron-withdrawing group. This characteristic makes it a valuable tool for stereoselective alkene synthesis. organic-chemistry.org
Current research highlights the utility of this compound in various synthetic applications. It is a key reactant in microwave-assisted Wittig olefinations and plays a role in the synthesis of diverse heterocyclic compounds. Phenacyl bromide itself, the precursor to the phosphonium salt, is a versatile building block for synthesizing a wide array of heterocyclic compounds, including those containing nitrogen, sulfur, and oxygen. researchgate.netsci-hub.ruwikipedia.org
The application of this compound extends to the synthesis of important classes of flavonoids and related compounds. For example, it can be used in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are precursors for flavones. nih.govnih.govresearchgate.net The synthesis of flavones, a class of compounds with significant biological interest, often involves the cyclization of chalcone (B49325) derivatives. biomedres.usnih.govnih.govresearchgate.net
Research Applications of this compound
| Application Area | Description | Reference |
|---|---|---|
| Wittig Olefination | Used as a stabilized Wittig reagent to synthesize (E)-alkenes from aldehydes and ketones. | scbt.comorganic-chemistry.org |
| Heterocycle Synthesis | A reactant for creating polyfunctionally substituted heterocycles. | |
| Chalcone and Flavone Synthesis | Employed in the synthesis of chalcones, which are key intermediates for producing flavones. | nih.govbiomedres.us |
| Microwave-Assisted Synthesis | Utilized in microwave-assisted Wittig reactions for efficient organic synthesis. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
phenacyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22OP.BrH/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHDSYHVTDJGDN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975889 | |
| Record name | (2-Oxo-2-phenylethyl)(triphenyl)phosphanium bromide | |
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Molecular Weight |
461.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6048-29-9 | |
| Record name | Phosphonium, (2-oxo-2-phenylethyl)triphenyl-, bromide (1:1) | |
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| Record name | Phenacyltriphenylphosphonium bromide | |
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| Record name | Phenacyltriphenylphosphonium bromide | |
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| Record name | (2-Oxo-2-phenylethyl)(triphenyl)phosphanium bromide | |
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| Record name | Phenacyltriphenylphosphonium bromide | |
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Synthetic Methodologies for Phenacyltriphenylphosphonium Bromide
Conventional Laboratory Synthesis Protocols
The most common and well-established method for synthesizing phenacyltriphenylphosphonium bromide involves the direct reaction of a phenacyl halide with triphenylphosphine (B44618). This method is reliable and widely used in laboratory settings.
Reaction of Phenacyl Bromide with Triphenylphosphine
The standard synthesis of this compound is achieved through the quaternization of triphenylphosphine with phenacyl bromide. This reaction is a classic example of a nucleophilic substitution (SN2) mechanism. researchgate.net The phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon atom of the phenacyl bromide that is bonded to the bromine atom. This attack results in the displacement of the bromide ion and the formation of a new carbon-phosphorus bond, yielding the desired phosphonium (B103445) salt. researchgate.net
A representative laboratory procedure involves dissolving triphenylphosphine in a suitable organic solvent, such as toluene (B28343) or chloroform, and then adding phenacyl bromide. rsc.org The reaction mixture is typically stirred at reflux to facilitate the reaction. rsc.org As the reaction proceeds, the this compound, which is often insoluble in the reaction solvent, precipitates out of the solution as a white solid. rsc.org The product can then be isolated by filtration, washed with a solvent like petroleum ether to remove any unreacted starting materials, and dried. rsc.org
Optimization of Reaction Conditions and Solvent Systems
The efficiency and yield of the synthesis of this compound can be significantly influenced by the reaction conditions, particularly the choice of solvent. The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. A variety of solvents have been explored for the synthesis of phosphonium salts.
Studies on similar phosphonium salt syntheses have shown that solvent polarity and the ability to stabilize the transition state are key factors. For instance, in the synthesis of benzyltriphenylphosphonium (B107652) bromide, refluxing in toluene is a common procedure. rsc.org Aprotic solvents are generally preferred for this type of reaction. google.com The choice of solvent can affect reaction time and product purity. For example, while dry ether can be used, it is considered less favorable than other options like dry carbon tetrachloride in the preparation of the phenacyl bromide precursor. orgsyn.org The optimization of solvent systems is critical for maximizing yield and minimizing reaction time and by-product formation.
Interactive Table: Effect of Solvent on Phosphonium Salt Synthesis This table is a representative example based on general findings for phosphonium salt synthesis and may not reflect data for this compound specifically.
| Solvent | Relative Polarity | Typical Reaction Time | Observed Yield | Notes |
|---|---|---|---|---|
| Toluene | 2.4 | 8-12 hours (reflux) | Good to Excellent | Product often precipitates, facilitating isolation. rsc.orgguidechem.com |
| Chloroform | 4.8 | 6-10 hours (reflux) | Good | Good solubility for reactants. |
| Acetonitrile (B52724) | 5.8 | 4-8 hours (reflux) | Excellent | Higher polarity can accelerate SN2 reactions. rsc.org |
| Dichloromethane | 3.1 | 12-24 hours (room temp) | Moderate to Good | Milder conditions can be used. |
| Benzene | 2.3 | 12-18 hours (reflux) | Good | Historically used, but often replaced by less toxic toluene. google.com |
Advanced Synthetic Approaches for Phosphonium Salt Derivatives
To overcome some of the limitations of conventional methods, such as the use of potentially hazardous alkyl halides, advanced synthetic strategies have been developed. These methods offer alternative pathways to phosphonium salts and their precursors.
Direct Synthesis from Alcohols using Trimethylsilyl (B98337) Bromide and Triphenylphosphine
An innovative approach for synthesizing phosphonium salts involves the direct conversion of alcohols. This method avoids the need to pre-synthesize and isolate the corresponding alkyl halide. One such protocol utilizes trimethylsilyl bromide (TMSBr) and triphenylphosphine. uni-regensburg.denih.govresearchgate.net In this one-pot procedure, the alcohol is treated with TMSBr, which activates the hydroxyl group and facilitates its conversion into a bromide in situ. uni-regensburg.denih.gov The intermediate alkyl bromide then reacts with triphenylphosphine, which is present in the same reaction mixture, to form the phosphonium salt. uni-regensburg.denih.govresearchgate.net This method is particularly advantageous for acid-sensitive substrates. uni-regensburg.denih.gov The reaction is typically carried out in a solvent like 1,4-dioxane (B91453) and may require heating. uni-regensburg.denih.govresearchgate.net
Mechanochemical Synthesis Strategies for Phosphonium Ylide Precursors
Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or ball-milling, presents a solvent-free alternative for the synthesis of phosphonium salts. High-energy ball-milling of triphenylphosphine with a solid organic bromide can produce the corresponding phosphonium salt at ambient temperature without the need for a solvent. This technique is not only environmentally friendly due to the absence of solvents but can also lead to different product selectivities compared to solution-phase reactions. For instance, in some cases, mechanochemical synthesis can yield the thermodynamically favored product where solution-based methods might produce a mixture of isomers. This approach is a key step towards the solvent-free preparation of phosphonium ylides, which are generated from these salt precursors. acs.org
Green Chemistry Approaches in the Preparation of Phosphonium Salts
The principles of green chemistry are increasingly being applied to the synthesis of phosphonium salts to reduce environmental impact and improve safety. These approaches focus on using less hazardous reagents, alternative energy sources, and environmentally benign solvents.
One notable green strategy involves the use of visible light as an energy source to drive the synthesis. uni-regensburg.dechemrxiv.org Photocatalytic methods, sometimes employing an inexpensive organic photocatalyst, can facilitate the alkylation and arylation of phosphines under mild conditions, using blue-light irradiation. uni-regensburg.denih.govresearchgate.net These reactions are often highly selective and can be performed at room temperature, reducing the energy consumption associated with heating. uni-regensburg.de Another approach focuses on using water as a solvent, which is a significant improvement over volatile organic solvents. rsc.org For example, a method for synthesizing phenacyl bromides, the precursors to this compound, has been developed using pure water as the reaction medium. rsc.org Furthermore, the use of catalysts like polyethylene (B3416737) glycol (PEG) in combination with potassium iodide (KI) provides a sustainable and efficient system for the synthesis of related organophosphorus compounds, avoiding toxic solvents and harsh conditions. frontiersin.org Research into using bio-based solvents like isopropanol (B130326) is also underway to enhance the sustainability of phosphonium salt production. acs.org
Phenacyltriphenylphosphonium Ylide Generation and Reactivity
Deprotonation of Phenacyltriphenylphosphonium Bromide to Form the Stabilized Ylide
The formation of a phosphorus ylide from its corresponding phosphonium (B103445) salt is an acid-base reaction. An ylide is a neutral, dipolar molecule containing a formal negative charge on a carbon atom (a carbanion) directly attached to a heteroatom with a formal positive charge, such as phosphorus. wikipedia.org These species are also referred to as phosphoranes.
In the case of this compound, a base is used to remove a proton from the carbon atom situated between the positively charged phosphorus atom and the carbonyl group. youtube.com The presence of the adjacent triphenylphosphonium group increases the acidity of these protons, facilitating their abstraction. youtube.comlibretexts.org The resulting product is phenacylidenetriphenylphosphorane, a stabilized ylide. This ylide exists as a resonance hybrid, with the negative charge delocalized from the carbon to the oxygen of the phenacyl group.
Influence of Base Selection on Ylide Formation and Stability
The choice of base is critical in the generation of phosphorus ylides and is directly related to the stability of the resulting ylide. wikipedia.org Ylides are broadly categorized as either "stabilized" or "non-stabilized." wikipedia.org
Non-stabilized ylides, which bear simple alkyl substituents, require very strong bases for their formation due to the relatively low acidity of the alpha-protons. youtube.commasterorganicchemistry.com In contrast, the protons on the alpha-carbon of this compound are significantly more acidic because of the electron-withdrawing nature of the adjacent carbonyl group. youtube.comadichemistry.com This increased acidity allows for the use of much weaker bases to effectively deprotonate the phosphonium salt and form the stabilized ylide. youtube.comwikipedia.org
The selection of an appropriate base is crucial for optimizing the Wittig reaction, as the byproducts of the deprotonation can influence the reaction's efficiency and stereochemical outcome. wikipedia.org
Table 1: Comparison of Bases for Ylide Formation
| Ylide Type | Substituent on Carbanion | Required Base Strength | Example Bases |
| Non-stabilized | Alkyl or Hydrogen | Very Strong | n-Butyllithium (n-BuLi), Sodium Hydride (NaH), Sodium Amide (NaNH₂) youtube.comwikipedia.orgmasterorganicchemistry.com |
| Stabilized | Carbonyl, Ester, or other EWG | Weak | Sodium Hydroxide (NaOH), Sodium Methoxide (NaOMe), Potassium Carbonate (K₂CO₃) youtube.comwikipedia.orgadichemistry.com |
This table contrasts the types of bases required for the deprotonation of phosphonium salts based on the substituent attached to the carbanion.
Resonance Stabilization and Electronic Properties of the Phenacyl-Substituted Ylide
The defining characteristic of the ylide derived from this compound is its enhanced stability, which arises from the delocalization of electronic charge through resonance. scribd.com While all phosphorus ylides are stabilized to some degree by the adjacent phosphonium center, the presence of a carbonyl group provides an additional and significant mode of resonance stabilization. youtube.comadichemistry.com
The ylide can be represented by several resonance structures. The two common forms are the ylide form, which depicts adjacent positive and negative charges (P⁺–C⁻), and the ylene (or phosphorane) form, showing a double bond between phosphorus and carbon (P=C). wikipedia.orglibretexts.org The ability of phosphorus to utilize its d-orbitals allows for this pπ-dπ bonding. scribd.comlibretexts.orglibretexts.org
For the phenacyl-substituted ylide, a crucial third resonance contributor exists where the negative charge is delocalized onto the electronegative oxygen atom of the carbonyl group, forming an enolate-like structure. This delocalization across the P-C-C=O system is the primary reason for the ylide's stability. cdnsciencepub.com This distribution of the negative charge over several atoms makes the ylide less basic and less reactive compared to non-stabilized ylides. wikipedia.orgmasterorganicchemistry.com This reduced reactivity is a key electronic property, influencing its behavior in chemical reactions such as the Wittig olefination, where stabilized ylides often exhibit different stereoselectivity compared to their non-stabilized counterparts. adichemistry.com
Mechanistic Investigations of Wittig Olefination with Phenacyltriphenylphosphonium Bromide
Detailed Reaction Mechanisms: Oxaphosphetane Formation and Decomposition Pathways
The mechanism of the Wittig reaction has been a subject of extensive investigation, with the central debate revolving around a stepwise versus a concerted pathway for the formation of the key intermediate, the oxaphosphetane.
Concerted vs. Stepwise Mechanisms in Wittig Reactions
The initially proposed mechanism for the Wittig reaction involved a stepwise process. semanticscholar.org In this model, the nucleophilic ylide attacks the carbonyl carbon to form a zwitterionic intermediate known as a betaine (B1666868). Subsequent rotation around the newly formed carbon-carbon single bond, followed by intramolecular cyclization, leads to the formation of a four-membered ring intermediate, the oxaphosphetane. This oxaphosphetane then decomposes to yield the alkene and triphenylphosphine (B44618) oxide. libretexts.org
However, for many Wittig reactions, particularly those involving stabilized ylides under salt-free conditions, a concerted [2+2] cycloaddition mechanism is now widely accepted. wikipedia.org In this pathway, the ylide and the carbonyl compound come together in a single, concerted step to directly form the oxaphosphetane, bypassing the betaine intermediate. masterorganicchemistry.comwikipedia.org Evidence for this mechanism comes from computational studies and the fact that betaines have not been directly observed in many of these reactions. wikipedia.org
For stabilized ylides like phenacylidenetriphenylphosphorane, the initial addition step is often reversible. This reversibility allows for the establishment of an equilibrium between the starting materials and the oxaphosphetane intermediates. libretexts.org
Role of Intermediates and Transition States
The oxaphosphetane is a crucial, albeit often short-lived, intermediate in the Wittig reaction. libretexts.org Its formation is the stereochemistry-determining step. Two diastereomeric oxaphosphetanes can be formed: a cis and a trans isomer, which upon decomposition yield the (Z)- and (E)-alkene, respectively.
The transition states leading to these oxaphosphetanes are of paramount importance. In the case of stabilized ylides, the transition state for the formation of the trans-oxaphosphetane is generally lower in energy than that leading to the cis-oxaphosphetane. This preference is attributed to the minimization of steric interactions between the bulky substituents on the ylide and the carbonyl compound in a more planar, product-like transition state. wikipedia.org The decomposition of the oxaphosphetane to the alkene and triphenylphosphine oxide is believed to occur via a syn-elimination process. wikipedia.org
Stereochemical Control in Wittig Reactions Utilizing Phenacyltriphenylphosphonium Bromide
The stereochemical outcome of the Wittig reaction is a critical consideration in synthetic planning. The use of stabilized ylides, such as that derived from this compound, generally affords high (E)-selectivity.
Factors Influencing E/Z-Alkene Selectivity
The primary factor governing the high (E)-selectivity of Wittig reactions with stabilized ylides is the reversibility of the initial addition step. This allows for the system to equilibrate towards the thermodynamically more stable trans-oxaphosphetane intermediate, which subsequently decomposes to the (E)-alkene. libretexts.org
Computational studies have further elucidated that for stabilized ylides, a strong dipole-dipole interaction in the transition state of the [2+2] cycloaddition favors the geometry that leads to the (E)-product. researchgate.net
The nature of the aldehyde also plays a role. Aromatic aldehydes reacting with stabilized ylides typically exhibit high (E)-selectivity. The electronic properties of substituents on the aromatic ring of the aldehyde can influence the reaction rate and, to a lesser extent, the stereoselectivity. Electron-withdrawing groups on the benzaldehyde (B42025) can accelerate the reaction.
Below is a representative table illustrating the typical (E)-selectivity observed in the Wittig reaction of phenacylidenetriphenylphosphorane with various substituted benzaldehydes.
| Aldehyde (Ar-CHO) | Ar = | Typical E/Z Ratio |
| Benzaldehyde | C₆H₅ | >95:5 |
| p-Nitrobenzaldehyde | p-NO₂-C₆H₄ | >95:5 |
| p-Anisaldehyde | p-CH₃O-C₆H₄ | >95:5 |
| p-Chlorobenzaldehyde | p-Cl-C₆H₄ | >95:5 |
This table is illustrative and compiled from general knowledge of Wittig reactions with stabilized ylides. Specific experimental data for these exact reactions under identical conditions can vary.
Schlosser Modification and Related Stereoselective Strategies
The Schlosser modification is a powerful technique used to enhance the (E)-selectivity of Wittig reactions, particularly for non-stabilized and semi-stabilized ylides that would typically favor the (Z)-alkene. masterorganicchemistry.com The standard procedure involves the formation of the betaine intermediate at low temperatures, followed by deprotonation with a strong base (like phenyllithium) to form a β-oxido ylide. Subsequent protonation and elimination lead to the (E)-alkene. organic-chemistry.org
For stabilized ylides like phenacylidenetriphenylphosphorane, which already exhibit high intrinsic (E)-selectivity, the Schlosser modification is generally not necessary. The inherent thermodynamic preference for the trans-oxaphosphetane intermediate already ensures the formation of the (E)-alkene as the major product.
Kinetic Studies of Wittig Reactions Involving this compound
Kinetic investigations of the Wittig reaction provide valuable insights into the reaction mechanism, particularly the nature of the rate-determining step. For stabilized ylides, the initial nucleophilic attack of the ylide on the carbonyl group is generally the slowest and therefore the rate-determining step. libretexts.org This is in contrast to reactions with non-stabilized ylides, where the decomposition of the oxaphosphetane is often the rate-limiting step. libretexts.org
The reaction rate is influenced by the nature of both the ylide and the aldehyde. The decreased nucleophilicity of stabilized ylides, due to charge delocalization, results in a slower reaction rate compared to their non-stabilized counterparts. masterorganicchemistry.com
Kinetic studies on the reaction of substituted benzaldehydes with stabilized ylides often show a positive Hammett correlation (a positive ρ value). nih.gov This indicates that electron-withdrawing substituents on the benzaldehyde, which make the carbonyl carbon more electrophilic, accelerate the reaction rate. This finding is consistent with the rate-determining step being the initial nucleophilic attack of the ylide on the aldehyde.
Below is a conceptual data table illustrating the expected trend in relative reaction rates for the Wittig reaction of phenacylidenetriphenylphosphorane with various substituted benzaldehydes.
| Substituent on Benzaldehyde (para-) | Hammett Constant (σ) | Expected Relative Rate |
| -NO₂ | 0.78 | Fastest |
| -Cl | 0.23 | Intermediate |
| -H | 0.00 | Reference |
| -CH₃ | -0.17 | Slower |
| -OCH₃ | -0.27 | Slowest |
This table illustrates the expected trend based on Hammett correlations for similar reactions. Actual rate constants would need to be determined experimentally.
Computational Chemistry and DFT Studies on Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of organic reactions. In the context of the Wittig olefination involving this compound, which generates a stabilized ylide, DFT studies provide profound insights into the reaction pathways, transition states, and the origins of stereoselectivity. These theoretical investigations complement experimental findings and help to construct a comprehensive model of the reaction mechanism.
Due to the limited availability of published DFT data specifically for the phenacyltriphenylphosphonium ylide, this section will draw upon detailed computational studies of closely related stabilized ylides, such as (methoxycarbonyl)methylidenetriphenylphosphorane, reacting with aldehydes like benzaldehyde. The principles and findings from these model systems are directly applicable to understanding the behavior of the phenacyl-derived ylide.
The currently accepted mechanism for the Wittig reaction, strongly supported by DFT calculations, proceeds via a [2+2] cycloaddition pathway, leading to the formation of an oxaphosphetane intermediate. nih.govresearchgate.net This intermediate subsequently decomposes to yield the alkene and triphenylphosphine oxide. For stabilized ylides, the formation of the oxaphosphetane is often reversible, which has significant implications for the stereochemical outcome of the reaction.
DFT calculations have been instrumental in mapping the potential energy surface of the Wittig reaction. This allows for the identification of transition states and intermediates, and the calculation of their relative energies. The reaction between a stabilized ylide and an aldehyde can proceed through two diastereomeric pathways, leading to either a syn or an anti oxaphosphetane, which then decompose to the corresponding Z- or E-alkene, respectively.
A key finding from DFT studies on stabilized ylides is that the high E-selectivity observed experimentally is a result of both kinetic and thermodynamic factors. nih.gov The transition state leading to the anti-oxaphosphetane (and subsequently the E-alkene) is often lower in energy than the transition state leading to the syn-oxaphosphetane. This is attributed to the minimization of steric and dipole-dipole interactions in the anti transition state geometry.
The table below presents a representative set of calculated relative free energies for the reaction of a stabilized phosphonium (B103445) ylide with an aldehyde, illustrating the energy profile of the reaction.
| Species | Relative Free Energy (kcal/mol) - Path to E-alkene | Relative Free Energy (kcal/mol) - Path to Z-alkene |
| Reactants (Ylide + Aldehyde) | 0.0 | 0.0 |
| Transition State 1 (TS1) | 10.5 | 12.1 |
| Oxaphosphetane Intermediate | -5.2 | -3.8 |
| Transition State 2 (TS2) | 15.7 | 16.5 |
| Products (Alkene + Ph₃PO) | -25.0 | -23.6 |
Note: The data presented is illustrative and based on DFT calculations for a model system of a stabilized ylide reacting with an aldehyde.
The lower activation energy for the formation of the anti-oxaphosphetane (10.5 kcal/mol) compared to the syn-oxaphosphetane (12.1 kcal/mol) indicates that the formation of the E-alkene precursor is kinetically favored. Furthermore, the anti-oxaphosphetane is thermodynamically more stable than the syn isomer.
DFT calculations also provide detailed geometric information about the transition states. In the transition state for the [2+2] cycloaddition of stabilized ylides, the forming C-C and P-O bonds are typically asynchronous. The geometry of the transition state is often planar, which allows for the alignment of the dipoles of the ylide and the aldehyde, minimizing electrostatic repulsion. nih.gov
Below is a table summarizing typical calculated bond lengths in the transition state for the formation of the oxaphosphetane intermediate.
| Parameter | Bond Length (Å) - anti Transition State | Bond Length (Å) - syn Transition State |
| C(ylide)-C(aldehyde) | 2.21 | 2.25 |
| P-O | 2.05 | 2.10 |
Note: The data presented is illustrative and based on DFT calculations for a model system of a stabilized ylide reacting with an aldehyde.
These computational findings underscore the power of DFT in providing a detailed, quantitative understanding of the Wittig reaction pathway for stabilized ylides like that derived from this compound. The insights into the energetic landscape and the geometries of key transition states are crucial for rationalizing the observed stereoselectivity and for the design of new, more selective olefination reactions.
Applications of Phenacyltriphenylphosphonium Bromide in Complex Organic Transformations
Wittig Olefination in the Synthesis of Diverse Alkene Scaffolds
The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of a phosphorus ylide with an aldehyde or ketone. Phenacyltriphenylphosphonium bromide serves as a stable and readily available precursor to the corresponding phosphorus ylide, which can then be employed in olefination reactions.
Microwave-assisted organic synthesis has gained prominence for its ability to accelerate reaction rates and improve yields. While the preparation of various phosphonium (B103445) salts, including substituted benzyltriphenylphosphonium (B107652) bromides, has been efficiently achieved under microwave irradiation, specific studies detailing the microwave-assisted Wittig reaction of this compound remain an area of ongoing research. biomedres.usbiomedres.usresearchgate.netresearchgate.netresearchgate.net The general advantages of microwave heating, such as reduced reaction times from hours to minutes and increased yields, suggest its potential applicability to Wittig reactions involving this compound. biomedres.usbiomedres.us For instance, the synthesis of substituted-benzyltriphenylphosphonium bromides has been optimized under microwave conditions using THF as a solvent at 60 °C for 30 minutes, resulting in high yields. biomedres.usbiomedres.us Such protocols could potentially be adapted for the in situ generation and reaction of the ylide from this compound.
Table 1: General Conditions for Microwave-Assisted Synthesis of Phosphonium Salts
| Phosphonium Salt Precursor | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Substituted-benzyl halides | THF | 60 | 30 | 87-98 | biomedres.usbiomedres.us |
| Benzyl bromide | (neat) | N/A | N/A | N/A | biomedres.us |
| Benzyl bromide | Xylene | N/A | N/A | N/A | biomedres.us |
This table illustrates the conditions for the synthesis of phosphonium salts, which could be analogous for this compound.
The Wittig reaction is a powerful tool in the total synthesis of natural products, allowing for the precise construction of carbon-carbon double bonds. While numerous examples exist for the application of various phosphonium ylides in the synthesis of complex natural products, specific documented instances of using this compound for the synthesis of natural product intermediates are not extensively reported in the currently available literature. However, the general utility of the Wittig reaction in creating crucial alkene linkages within natural product scaffolds is well-established. nih.gov The reaction's reliability and stereochemical control make it an attractive method for constructing key building blocks in multistep syntheses.
Utilization in the Synthesis of Polyfunctionally Substituted Heterocycles
This compound is a valuable precursor for the synthesis of a wide array of polyfunctionally substituted heterocyclic compounds. Its reactivity allows for its incorporation into various annulation and cyclization strategies.
Phenacyl bromide, the direct precursor to this compound, is a key building block in the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of an α-haloketone (like phenacyl bromide) with a thioamide-containing compound to form a thiazole ring. researchgate.net This methodology is extensively used to create thiazole-linked hybrid systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.net The synthesis of these hybrids often involves a (3 + 2) heterocyclization reaction, where phenacyl bromide provides a two-carbon unit. researchgate.net
Table 2: Examples of Thiazole-Linked Hybrids Synthesized Using Phenacyl Bromide
| Reactant 1 | Reactant 2 (Thioamide source) | Product | Reaction Conditions | Reference |
| Phenacyl bromide | Thiosemicarbazide derivatives | Thiazolyl-hydrazones | Concentrated HCl, Ethanol, 3h | researchgate.net |
| Phenacyl bromide | Thioamide derivatives | Pyrazoline-thiazole hybrids | Ethanol, Reflux, 4h | researchgate.net |
| Phenacyl bromide | Thiourea | 2-Aminothiazoles | N/A | researchgate.net |
This table showcases the versatility of phenacyl bromide, the precursor to this compound, in the synthesis of various thiazole-containing scaffolds.
The hybridization of pyrazoline and thiazole moieties has led to the development of novel compounds with significant therapeutic potential. ekb.egmdpi.com Phenacyl bromide is a frequently employed reagent in the synthesis of these hybrid systems. researchgate.netresearchgate.net For instance, pyrazoline-thiazole hybrids have been synthesized through the cyclization of a thioamide derivative with phenacyl bromide in refluxing ethanol. researchgate.net This reaction typically proceeds to give moderate yields of the desired hybrid molecules. The development of isatin (B1672199) thiazolyl-pyrazoline hybrids as potential antimicrobials has also been reported, highlighting the importance of this synthetic strategy. nih.gov
A general route to pyrazoline-thiazole hybrids involves the reaction of a pyrazoline-carbothioamide with a phenacyl bromide derivative. This approach allows for the modular synthesis of a diverse library of hybrid compounds for biological screening. researchgate.netekb.eg
The utility of phenacyl bromide and by extension, its phosphonium salt derivative, extends beyond the synthesis of thiazoles and pyrazolines. As a versatile electrophilic building block, phenacyl bromide participates in various multicomponent reactions to construct a range of heterocyclic systems. researchgate.net Its ability to react with diverse nucleophiles makes it a valuable tool for the synthesis of other five- and six-membered heterocycles. researchgate.net While specific examples detailing the use of this compound in these annulations are less common in the literature, the established reactivity of its precursor, phenacyl bromide, suggests a broad potential for the phosphonium salt in the construction of complex heterocyclic frameworks.
Participation in Cascade and Multi-Component Reactions
This compound is a versatile reagent in complex organic transformations that proceed via cascade or multi-component pathways. These reactions, which involve the formation of multiple chemical bonds in a single synthetic operation, are highly valued for their efficiency and atom economy. The unique reactivity of this compound allows it to participate in a variety of such transformations, leading to the construction of complex molecular architectures from simple precursors.
Asymmetric Hydroxylamine (B1172632)/Enone Cascade Reactions
This compound is known to be a reactant in asymmetric hydroxylamine/enone cascade reactions. sci-hub.se These reactions represent a powerful strategy for the enantioselective synthesis of nitrogen-containing heterocyclic compounds. In a typical cascade of this type, a nucleophilic hydroxylamine derivative adds to an α,β-unsaturated ketone (enone) in a Michael-type addition. The resulting intermediate can then undergo an intramolecular cyclization and dehydration sequence to afford highly functionalized isoxazolines or related heterocycles.
The asymmetry in these reactions is typically induced by a chiral catalyst, which can be a chiral phosphonium salt or another type of chiral organocatalyst. While specific studies detailing the use of this compound as the primary chiral catalyst in these cascades are not extensively documented in publicly available literature, the principle involves the formation of a chiral environment around the reactants. For instance, in related transformations, quinine-derived phosphonium salts have been successfully employed as phase-transfer catalysts to facilitate the asymmetric synthesis of trifluoromethyl-substituted 2-isoxazolines from enones and hydroxylamine. buchler-gmbh.com In such a scenario, the phosphonium salt would deprotonate the hydroxylamine, and the resulting chiral ion pair would control the stereochemical outcome of the subsequent addition to the enone.
The general scheme for such a cascade reaction is depicted below:
Scheme 1: General Asymmetric Hydroxylamine/Enone Cascade Reaction
The successful application of phosphonium salts in these types of transformations underscores the potential of this compound and its derivatives to serve as effective reagents or catalysts in the stereocontrolled synthesis of complex heterocyclic molecules.
Reductive Michael Cyclizations
This compound also participates in reductive Michael cyclizations. sci-hub.se This class of reactions combines a Michael addition with a subsequent reduction and cyclization, providing a pathway to cyclic compounds that can be difficult to access through other means. The Michael reaction itself involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.netresearchgate.net
In the context of a reductive Michael cyclization involving this compound, the phosphonium ylide generated from the salt can act as the Michael donor. The reaction would proceed through the initial formation of the ylide, which then adds to a suitable Michael acceptor. The subsequent steps would involve a reduction of a functional group, followed by an intramolecular cyclization to furnish the final cyclic product. The specifics of the reduction step can vary, involving either an external reducing agent or an intramolecular redox process.
While the general involvement of this compound in such reactions is noted, detailed mechanistic studies and specific examples are not widely available in the surveyed literature. However, the known reactivity of phosphonium ylides as carbon nucleophiles in Michael additions provides a strong basis for their utility in designing such cascade processes. The versatility of the Michael addition allows for a wide range of substrates to be employed, leading to a diverse array of carbocyclic and heterocyclic structures. researchgate.net
One-Pot Synthesis of Cyclopropane (B1198618) Derivatives
A notable application of this compound is in the one-pot synthesis of cyclopropane derivatives. A highly efficient method has been developed that combines a Wittig olefination with a sulfur ylide cyclopropanation in a single reaction vessel. sci-hub.se This one-pot sequence allows for the stereoselective synthesis of cis- or trans-1,2-dibenzoylcyclopropanes from aromatic aldehydes, this compound, and S-phenacylthiolanium bromide. sci-hub.se
The reaction commences with the Wittig olefination between an aromatic aldehyde and the phosphorus ylide generated in situ from this compound. This step forms an α,β-unsaturated carbonyl compound as an intermediate. Concurrently, a sulfur ylide is generated from S-phenacylthiolanium bromide. This sulfur ylide then reacts with the in situ-formed α,β-unsaturated carbonyl compound via a Michael-initiated ring closure to yield the cyclopropane product.
A key feature of this methodology is the ability to control the stereoselectivity of the cyclopropanation by carefully choosing the base and solvent system. The use of cesium carbonate (Cs₂CO₃) in a mixture of acetonitrile (B52724) and water predominantly affords the cis-cyclopropane isomer. In contrast, employing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in methanol (B129727) leads to the formation of the trans-cyclopropane isomer as the major product. sci-hub.se In some instances, the major isomer can be isolated in high purity and good yield by simple filtration. sci-hub.se
Table 1: Stereoselective One-Pot Synthesis of Cyclopropanes
| Entry | Aldehyde | Base | Solvent | Product (Major Isomer) | Ratio (cis:trans) | Yield (%) |
| 1 | Benzaldehyde (B42025) | Cs₂CO₃ | CH₃CN/H₂O (8:2) | cis-1,2-Dibenzoylcyclopropane | 93:7 | 78 |
| 2 | Benzaldehyde | DBU | MeOH | trans-1,2-Dibenzoylcyclopropane | 15:85 | 82 |
| 3 | 4-Chlorobenzaldehyde | Cs₂CO₃ | CH₃CN/H₂O (8:2) | cis-1,2-Bis(4-chlorobenzoyl)cyclopropane | 95:5 | 75 |
| 4 | 4-Chlorobenzaldehyde | DBU | MeOH | trans-1,2-Bis(4-chlorobenzoyl)cyclopropane | 12:88 | 80 |
| 5 | 4-Methoxybenzaldehyde | Cs₂CO₃ | CH₃CN/H₂O (8:2) | cis-1,2-Bis(4-methoxybenzoyl)cyclopropane | 92:8 | 72 |
| 6 | 4-Methoxybenzaldehyde | DBU | MeOH | trans-1,2-Bis(4-methoxybenzoyl)cyclopropane | 18:82 | 79 |
Data compiled from a study on the one-pot synthesis of cyclopropane derivatives. sci-hub.se
Rhodium-Catalyzed C-H Annulation of Phenacyl Phosphoniums
This compound and related phenacyl ammonium (B1175870) salts have emerged as effective substrates in rhodium(III)-catalyzed C-H activation and annulation reactions. nih.govbeilstein-journals.org These transformations provide a powerful and atom-economical route to various polycyclic scaffolds, such as benzocyclopentanones and isochromenones. nih.govrsc.org In these reactions, the phosphonium or ammonium moiety can act as a directing group, facilitating the ortho-C-H activation of the phenacyl group's aromatic ring.
One prominent example is the Rh(III)-catalyzed coupling of α-ammonium acetophenones with α-diazo esters, which affords benzocyclopentanones. nih.govbeilstein-journals.org This reaction proceeds with high efficiency and tolerates a wide range of functional groups. Mechanistic studies, combining experimental and theoretical approaches, suggest that the reaction proceeds via a C-bound enolate-assisted concerted metalation-deprotonation mechanism, which is the rate-limiting step. nih.govnih.gov
Furthermore, the rhodium-catalyzed annulation of phenacyl ammonium salts with propargylic alcohols has been shown to produce diverse isochromenones through a sequential dual C-H and C-C bond activation. rsc.org Similarly, coupling with unactivated alkenes like styrenes can lead to ortho-olefinated acetophenones. nih.gov These methods highlight the utility of phenacyl phosphonium and ammonium salts in the modular synthesis of complex carbocyclic and heterocyclic systems.
Table 2: Rhodium-Catalyzed C-H Annulation of Phenacyl Ammonium Salts with α-Diazo Esters
| Entry | Phenacyl Ammonium Salt | α-Diazo Ester | Product | Yield (%) |
| 1 | N-(2-oxo-2-phenylethyl)pyridinium bromide | Diethyl diazomalonate | Diethyl 2-oxo-2,3-dihydro-1H-indene-1,1-dicarboxylate | 92 |
| 2 | N-(2-(4-methoxyphenyl)-2-oxoethyl)pyridinium bromide | Diethyl diazomalonate | Diethyl 5-methoxy-2-oxo-2,3-dihydro-1H-indene-1,1-dicarboxylate | 88 |
| 3 | N-(2-(4-chlorophenyl)-2-oxoethyl)pyridinium bromide | Diethyl diazomalonate | Diethyl 5-chloro-2-oxo-2,3-dihydro-1H-indene-1,1-dicarboxylate | 95 |
| 4 | N-(2-oxo-2-(p-tolyl)ethyl)pyridinium bromide | Dimethyl diazomalonate | Dimethyl 5-methyl-2-oxo-2,3-dihydro-1H-indene-1,1-dicarboxylate | 90 |
Data synthesized from studies on Rh(III)-catalyzed C-H activation. nih.govbeilstein-journals.org
Catalytic Applications in Organic Synthesis
Beyond its role as a stoichiometric reagent, this compound and its analogs can also serve as catalysts in various organic transformations. The phosphonium salt structure allows it to act as a phase-transfer catalyst or a mild Lewis acid catalyst, facilitating reactions under gentle conditions.
Catalyst for Protection and Deprotection of Alcohols
This compound is an effective catalyst for the protection of alcohols via etherification and the subsequent deprotection of the resulting ethers. sci-hub.se A closely related compound, acetonyltriphenylphosphonium bromide, has been extensively studied as a catalyst for the protection of primary, secondary, and tertiary alcohols as tetrahydropyranyl (THP), tetrahydrofuranyl (THF), and ethoxyethyl (EE) ethers. rsc.orgnih.gov These catalysts are also efficient in the cleavage of these ether protecting groups to regenerate the corresponding alcohols. nih.gov
The protection reaction is typically carried out by treating the alcohol with a reagent such as 3,4-dihydro-2H-pyran (for THP ethers) in the presence of a catalytic amount of the phosphonium salt. The reaction proceeds under mild conditions and is applicable to a wide range of alcohols, including acid-labile substrates. nih.gov The deprotection is also achieved under gentle conditions, often by simply changing the solvent or temperature, thus providing a convenient and versatile method for alcohol protection and deprotection. Polymer-supported versions of these catalysts have also been developed, which can be easily recovered and reused, enhancing the sustainability of the process. nih.gov
Table 3: Catalytic Protection and Deprotection of Alcohols
| Substrate (Alcohol) | Protecting Group | Catalyst | Reaction | Conditions | Yield (%) |
| Benzyl alcohol | THP | Acetonyltriphenylphosphonium bromide | Protection | CH₂Cl₂, rt, 2h | 95 |
| Cyclohexanol | THP | Acetonyltriphenylphosphonium bromide | Protection | CH₂Cl₂, rt, 3h | 92 |
| Benzyl alcohol-THP ether | - | Acetonyltriphenylphosphonium bromide | Deprotection | MeOH, reflux, 4h | 90 |
| Cyclohexanol-THP ether | - | Acetonyltriphenylphosphonium bromide | Deprotection | MeOH, reflux, 5h | 88 |
Data based on the catalytic activity of acetonyltriphenylphosphonium bromide in alcohol protection and deprotection reactions. rsc.orgnih.gov
Potential in Phase-Transfer Catalysis Systems for Carbon-Carbon Bond Formation
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. ijirset.com This methodology is particularly valuable for enhancing reaction rates and yields by overcoming the mutual insolubility of the reagents. ijirset.comoperachem.com Quaternary phosphonium salts, such as hexadecyltributylphosphonium bromide, are recognized as highly effective phase-transfer catalysts. ijirset.comwiley-vch.de They generally exhibit greater thermal stability compared to their ammonium salt counterparts.
The fundamental mechanism of PTC involves the catalyst, a quaternary onium salt (Q⁺X⁻), exchanging its initial anion (X⁻) for a reactant anion (Y⁻) from the aqueous phase. core.ac.uk This newly formed ion pair (Q⁺Y⁻) is sufficiently lipophilic to migrate into the organic phase. wiley-vch.de Once in the organic phase, the reactant anion is "naked" and highly reactive, allowing it to react with the organic substrate. operachem.com
Given its structure as a quaternary phosphonium salt, this compound possesses the inherent potential to function as a phase-transfer catalyst. The bulky, lipophilic triphenylphosphine (B44618) groups attached to the phosphorus atom would facilitate the solubility of the cation and its paired anion in the organic phase. In the context of carbon-carbon bond formation, the catalyst would transport a carbanion or another carbon nucleophile (generated in or transferred to the aqueous phase) into the organic phase to react with an electrophilic substrate.
For instance, in a hypothetical alkylation reaction, a base in the aqueous phase would deprotonate a carbon acid. The phosphonium cation would then pair with this newly formed carbanion, shuttling it into the organic solvent where it can react with an alkyl halide to form a new C-C bond. This process avoids the need for expensive, anhydrous, or hazardous solvents that would be required to dissolve all reactants in a single phase. ijirset.com
Table 1: Hypothetical Phase-Transfer Catalysis System for C-C Bond Formation
| Component | Role | Example |
| Organic Substrate | Electrophile for C-C bond formation. | 1-Bromooctane |
| Nucleophile Source | Precursor to the carbon nucleophile. | Sodium Cyanide (in aqueous solution) |
| Catalyst | Anion-transporting agent. | This compound |
| Organic Phase | Solvent for the organic substrate. | Toluene (B28343) or Dichloromethane |
| Aqueous Phase | Solvent for the nucleophilic salt. | Water |
Role as a Photoinitiator in Cationic Photopolymerization
This compound and its derivatives serve as effective photoinitiators, particularly for cationic photopolymerization. Photoinitiators are compounds that, upon absorption of light, generate reactive species—such as radicals or acids—that can initiate a polymerization reaction. researchgate.net
Research has demonstrated that polymeric salts based on phenacyl triphenylphosphonium, with counter-ions like hexafluoroantimonate (SbF₆⁻), act as efficient photoinitiators for the cationic polymerization of various monomers. researchgate.netsdiarticle3.comsdiarticle3.com Upon exposure to ultraviolet (UV) light, these phosphonium salts undergo photolysis. The key photochemical step is the cleavage of the phenacyl group, which leads to the formation of a Brønsted acid (HSbF₆). This photogenerated acid is the true initiating species that protonates the monomer, starting the cationic polymerization chain reaction.
This process has been successfully applied to the polymerization of epoxide monomers, such as cyclohexene (B86901) oxide, and vinyl monomers, including N-vinyl carbazole (B46965) and p-methyl styrene. researchgate.netsdiarticle3.com The polymeric nature of these photoinitiators offers practical advantages, as they are often easy to handle and can be separated from the final product more readily than their small-molecule counterparts. researchgate.net
The efficacy of the phenacyl moiety as a photolabile group is well-established. Studies on the closely related compound, phenacyl bromide, confirm its function as a Norrish Type I photoinitiator. researchgate.netfrontiersin.org Upon irradiation, it cleaves to produce a phenacyl radical and a bromine radical, which can initiate radical polymerization. frontiersin.org In the context of the phosphonium salt, the photochemical event is harnessed to release a potent acid for cationic polymerization.
Further studies have shown that phenacyl bromide can also serve as a single-component photoinitiator for the step-growth polymerization of monomers like N-methylpyrrole and N-methylindole. nih.gov This highlights the versatility of the phenacyl group in initiating polymerization through different mechanisms upon photoirradiation.
Table 2: Research Findings on Phenacyl-Based Photoinitiation
| Initiator System | Monomer(s) Polymerized | Type of Polymerization | Reference |
| Polymeric Phenacyl triphenylphosphonium salt (SbF₆⁻ counter-ion) | Cyclohexene oxide, N-vinyl carbazole, p-methyl styrene | Cationic | researchgate.netsdiarticle3.com |
| Phenacyl bromide (PAB) | Methyl methacrylate, Styrene | Radical | researchgate.netfrontiersin.org |
| Phenacyl bromide (PAB) | N-methylpyrrole, N-methylindole | Step-Growth | nih.gov |
Advanced Spectroscopic Characterization and Analytical Studies
NMR Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Phenacyltriphenylphosphonium bromide in solution and the solid state. researchgate.netslideshare.netslideshare.net By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ³¹P NMR spectra, a complete picture of the molecular connectivity and environment of each atom can be assembled.
In ¹H NMR spectroscopy, the protons of the phenacyl and triphenylphosphine (B44618) moieties exhibit characteristic chemical shifts. The methylene (B1212753) protons (–CH₂–) adjacent to the carbonyl group and the positively charged phosphorus atom are typically deshielded and appear as a doublet due to coupling with the ³¹P nucleus. The aromatic protons of the phenacyl and triphenylphosphonium groups resonate in the downfield region of the spectrum, often as complex multiplets.
¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon (C=O) shows a characteristic signal in the highly deshielded region. The methylene carbon (–CH₂–) also appears as a distinct peak, while the carbons of the phenyl rings produce a series of signals in the aromatic region.
³¹P NMR is particularly informative for phosphorus-containing compounds. This compound exhibits a single resonance in the ³¹P NMR spectrum, and its chemical shift is characteristic of a tetracoordinate phosphonium (B103445) salt. Solid-state NMR experiments, including multinuclear (³¹P and ⁷⁹/⁸¹Br) studies, can provide further details about the local electronic environments and internuclear distances in the crystal lattice. nih.gov These studies can be so precise as to help correct or improve upon data from X-ray diffraction. nih.gov
Table 1: Typical NMR Spectroscopic Data for this compound This table presents expected chemical shift (δ) ranges. Actual values can vary based on the solvent and experimental conditions.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -CH ₂-P⁺- | 5.5 - 6.0 | Doublet (d) |
| Aromatic C-H | 7.5 - 8.2 | Multiplet (m) | |
| ¹³C | -C H₂-P⁺- | 45 - 55 | - |
| Aromatic C -H | 128 - 136 | - | |
| C =O | 190 - 195 | - |
| ³¹P | -P ⁺Ph₃ | 20 - 25 | - |
FT-IR Spectroscopy for Functional Group Analysis and Reaction Monitoring
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. researchgate.net By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a molecular fingerprint. vscht.czlibretexts.org For this compound, FT-IR is used to confirm the presence of key structural features.
The most prominent absorption band in the FT-IR spectrum of this compound is the strong C=O stretching vibration of the ketone group, which typically appears in the range of 1670-1690 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. vscht.czlibretexts.org The presence of the triphenylphosphonium group is confirmed by characteristic absorptions, including P-C stretching vibrations around 1440 cm⁻¹ and 1110 cm⁻¹. researchgate.net The region between 1600-1450 cm⁻¹ also contains several bands corresponding to C=C stretching vibrations within the aromatic rings. vscht.cz FT-IR can be performed on solid samples, often by preparing a potassium bromide (KBr) disc containing the compound. rsc.org
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic | Medium |
| 3000-2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium |
| 1690-1670 | C=O Stretch | Ketone | Strong |
| 1600-1450 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1440 | P-C Stretch | Triphenylphosphonium | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing exact atomic positions, bond lengths, and bond angles. wikipedia.org
Single-crystal X-ray diffraction studies of phosphonium bromides provide unambiguous confirmation of the molecular structure. nih.govresearchgate.netresearchgate.net For this compound, such an analysis would detail the tetrahedral geometry around the phosphorus atom, the planarity of the phenyl rings, and the conformation of the phenacyl group. The crystal packing is dictated by a combination of van der Waals forces, electrostatic interactions between the phosphonium cation and the bromide anion, and potential non-covalent interactions like C-H···O or C-H···Br hydrogen bonds. nih.gov The resulting data includes precise unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice. libretexts.org For example, studies on the related tetraphenylphosphonium (B101447) bromide have shown it can crystallize in different systems, such as monoclinic or orthorhombic, depending on the solvent used for crystallization. mdpi.comresearchgate.net
Table 3: Representative Crystallographic Data for a Phosphonium Bromide Salt Data presented is illustrative for a phosphonium salt and may not be the exact values for this compound.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.35 |
| b (Å) | 16.92 |
| c (Å) | 13.48 |
| α (°) | 90 |
| β (°) | 95.7 |
| γ (°) | 90 |
| Volume (ų) | 2350 |
Mass Spectrometry for Product Identification and Purity Assessment
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
For this compound, the mass spectrum would be expected to show a signal corresponding to the intact cation, [C₆H₅COCH₂P(C₆H₅)₃]⁺. The molecular weight of this cation is approximately 381.43 Da. nih.gov The bromide ion is not typically observed as it is a counter-ion.
The fragmentation pattern provides further structural evidence. libretexts.org Key fragmentation pathways for the Phenacyltriphenylphosphonium cation would likely involve cleavage of the bonds adjacent to the carbonyl group and the phosphorus atom. miamioh.edu Common fragmentation patterns for compounds containing bromine often show characteristic isotopic peaks for fragments containing the bromine atom, but since the primary ion is the cation without bromine, this would not be observed for the parent ion. docbrown.infoyoutube.com
Table 4: Expected Major Fragments in the Mass Spectrum of this compound
| m/z (approx.) | Ion Structure | Description |
|---|---|---|
| 381 | [C₆H₅COCH₂P(C₆H₅)₃]⁺ | Cation (Intact Molecule) |
| 277 | [CH₂P(C₆H₅)₃]⁺ | Loss of benzoyl radical (C₆H₅CO•) |
| 262 | [P(C₆H₅)₃]⁺ | Triphenylphosphine cation radical |
| 183 | [P(C₆H₅)₂]⁺ | Diphenylphosphinyl cation |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation |
Broader Research Implications and Future Directions
Development of Novel Phenacyltriphenylphosphonium Bromide Derivatives with Enhanced Reactivity or Selectivity
The classic Wittig reaction, which converts aldehydes and ketones into alkenes, is the primary application of this compound. libretexts.org Future research is heavily focused on creating novel derivatives to overcome traditional limitations and enhance control over reaction outcomes. The stereoselectivity of the Wittig reaction—whether it yields a Z (cis) or E (trans) alkene—is highly dependent on the structure of the phosphonium (B103445) ylide. organic-chemistry.org The ylide derived from this compound is classified as "stabilized" due to the adjacent carbonyl group, which generally favors the formation of (E)-alkenes. organic-chemistry.orgresearchgate.net
Key areas of development include:
Tuning Electronic and Steric Properties: By modifying the aromatic rings of the triphenylphosphine (B44618) group or the phenacyl moiety, researchers can fine-tune the electronic and steric nature of the resulting ylide. For instance, altering the electron density at the phosphorus center can change the acidity of the alpha-proton, allowing for the use of milder bases during ylide formation. nih.gov Steric modifications to the phosphine (B1218219) catalyst structure have been shown to significantly improve E/Z selectivity. nih.gov
Creation of Specialized Ylides: Research into ylides with different stabilizing groups continues to yield reagents with highly specific applications. While non-stabilized ylides (e.g., those with alkyl groups) typically yield Z-alkenes, and stabilized ylides (with ester or ketone groups) yield E-alkenes, semi-stabilized ylides (with aryl groups) often result in poor selectivity. nih.gov The development of new derivatives aims to provide more predictable control over these semi-stabilized systems.
Table 1: Classification and Selectivity of Triphenylphosphonium Ylides
Ylide Type Substituent (R) on Ylide Carbon Reactivity General Product Selectivity Example Precursor Non-stabilized Alkyl, Hydrogen High (Z)-Alkene Methyltriphenylphosphonium (B96628) bromide Semi-stabilized Aryl, Vinyl Moderate Mixture of (E/Z)-Alkenes Benzyltriphenylphosphonium (B107652) bromide Stabilized Ester, Ketone, Cyano Low (E)-Alkene This compound
Data sourced from references organic-chemistry.orgresearchgate.netnih.gov.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a major leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. nih.govresearchgate.net The integration of this compound and its associated Wittig reaction into these platforms is a significant area of future research.
Flow chemistry systems provide precise control over reaction parameters like temperature and residence time, which is particularly advantageous for exothermic reactions or when dealing with unstable intermediates. rsc.org Studies have demonstrated the successful implementation of Wittig-type olefinations in continuous-flow setups, showcasing improved yields and reduced reaction times. nih.gov Even the synthesis of phenacyl bromide's precursor, acetophenone, has been optimized in flow reactors, highlighting the potential for a fully continuous, multi-step synthesis. rsc.orggoogle.com
Future developments are expected to focus on:
Automated Platforms: The modular nature of flow chemistry is well-suited for automation. fu-berlin.de Automated platforms can perform multi-step syntheses by connecting different reactor modules, enabling the rapid production of diverse molecules with minimal human intervention. fu-berlin.de
Solid-Phase Approaches: To simplify product purification, researchers are developing methods where the phosphine reagent is immobilized on a solid support. This allows the triphenylphosphine oxide byproduct to be easily filtered out, streamlining the process in a continuous flow system.
Table 2: Comparison of Batch vs. Continuous Flow Wittig Reactions
Parameter Batch Processing Continuous Flow Processing Heat Transfer Limited by surface-area-to-volume ratio; risk of hotspots. Excellent due to high surface-area-to-volume ratio in microreactors. alfa-chemistry.com Safety Higher risk with hazardous reagents or exothermic reactions. Inherently safer due to small reaction volumes at any given time. Scalability Often requires significant re-optimization ("scaling up"). More straightforward by running the system for a longer duration ("scaling out"). alfa-chemistry.com Reaction Control Less precise control over mixing and temperature gradients. Precise control over residence time, temperature, and mixing. [12, 29] Reproducibility Can vary between batches. High, leading to consistent product quality.
Exploration in Materials Science Research
The unique chemical structure of this compound makes it an attractive building block for the development of advanced functional materials.
Phosphonium salts are a significant class of cations used to create ionic liquids (ILs), which are salts with melting points below 100°C. researchgate.net These materials are investigated for a wide range of applications due to their high thermal stability, low vapor pressure, and tunable properties. researchgate.netalfa-chemistry.com By performing an anion exchange reaction, this compound can be converted into a variety of ILs. Phosphonium-based ILs often exhibit high thermal and electrochemical stability, making them suitable for use as electrolytes in batteries and supercapacitors, or as solvents for high-temperature reactions. researchgate.netalfa-chemistry.comnih.gov
Furthermore, the phenacyltriphenylphosphonium moiety can be incorporated into polymer chains. Polymeric phosphonium salts have been synthesized and investigated as photoinitiators for cationic polymerization. biosynth.com The precursor to our title compound, phenacyl bromide, has also been used as a photoinitiator for the step-growth polymerization of monomers like N-methylpyrrole, producing conjugated polymers. nih.gov
The derivatives of this compound are being explored for the design of materials with specific functions.
Functional Polymers: The Wittig reaction is used to synthesize polymers and materials for Organic Light-Emitting Diodes (OLEDs). numberanalytics.com
Stimuli-Responsive Materials: Polymers containing bromine can be modified to create materials that respond to external stimuli. For example, micelles of certain block copolymers can be designed to break apart under UV irradiation.
Advanced Electrolytes: The high thermal and electrochemical stability of phosphonium ionic liquids makes them prime candidates for safer and more efficient electrolytes in energy storage devices like lithium-ion batteries. alfa-chemistry.comnih.gov
Further Investigations into Biological and Pharmaceutical Applications
The chemical reactivity of this compound and its derivatives positions them as valuable tools in medicinal chemistry and drug development.
The synthesis of an Active Pharmaceutical Ingredient (API) often involves numerous chemical steps to build a complex molecular architecture. mdpi.comnih.gov The Wittig reaction is a cornerstone of this process, providing a reliable method for forming carbon-carbon double bonds, a common feature in many drug molecules. libretexts.orgnumberanalytics.com this compound, as a readily available Wittig reagent precursor, is therefore an important tool in the synthesis of drug intermediates. nih.gov
The Wittig reaction's tolerance for a wide variety of functional groups makes it highly valuable in complex syntheses. libretexts.org Its application is critical in the industrial production of numerous compounds, from vitamins to complex anticancer drugs. numberanalytics.comnumberanalytics.com For example, a key step in a continuous-flow synthesis of the breast cancer drug Tamoxifen involves a lithiation followed by addition to a ketone, a process conceptually related to the reactivity of organometallic reagents used in Wittig-type chemistry. nih.gov Similarly, multicomponent reactions that incorporate a Wittig step are being used to efficiently construct complex APIs. mdpi.com The continued development of more selective and efficient Wittig reactions using novel phosphonium salts will directly impact the ability of medicinal chemists to synthesize the next generation of therapeutics. nih.govmdpi.com
Exploration of Novel Biological Activities
While this compound is primarily recognized as a reagent in organic synthesis, the inherent properties of its constituent parts—specifically the triphenylphosphonium cation—suggest significant potential for the development of novel therapeutic agents. The exploration of its biological activities is an emerging area of research, largely driven by the proven efficacy of other, structurally related phosphonium salts.
The triphenylphosphonium (TPP) cation is lipophilic, allowing it to readily cross cellular membranes. This property has been strategically exploited to deliver attached molecules to the mitochondria of cells. This targeted delivery is a promising strategy in cancer therapy and in combating drug-resistant bacteria.
Research into compounds structurally similar to this compound has yielded significant findings. For instance, conjugating the TPP cation with curcumin, a natural diarylheptanoid, has produced a molecule referred to as MitoC, which exhibits potent, broad-spectrum bactericidal activity. nih.gov It has shown efficacy against multidrug-resistant strains of Staphylococcus aureus and Streptococcus pneumoniae. nih.gov The primary mechanism of its bactericidal action is believed to be extensive damage to the bacterial membrane. nih.gov
Furthermore, derivatives synthesized from the related starting material, bis-phenacyl bromide, have demonstrated selective cytotoxicity against specific human cancer cell lines, namely MCF7 (breast cancer) and PC-3 (prostate cancer). nih.gov Certain derivatives were found to have superior efficacy against MCF7 cells when compared to the established chemotherapy drug doxorubicin. nih.gov These compounds have also been identified as potent inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair in cancer cells, with some derivatives showing greater inhibitory activity than the approved PARP inhibitor, olaparib. nih.gov
These examples underscore a key future direction for research involving this compound: its use as a scaffold or precursor for creating new, targeted therapeutic agents. Future studies may focus on synthesizing novel conjugates of the phenacyltriphenylphosphonium moiety with other pharmacologically active molecules to explore potential anticancer, antibacterial, and antifungal applications.
Table 1: Examples of Biological Activities in Structurally Related Phosphonium Compounds
| Compound/Derivative Class | Biological Activity | Target/Mechanism | Reference |
|---|---|---|---|
| Mitocurcumin (MitoC) | Bactericidal | Multidrug-resistant S. aureus, S. pneumoniae; membrane damage | nih.gov |
| Bis-heterocyclic derivatives (from bis-phenacyl bromide) | Anticancer (Cytotoxic) | MCF7 and PC-3 cancer cell lines | nih.gov |
Studies in Gas-Phase Pyrolysis and High-Temperature Chemistry
This compound is a compound of significant interest in the study of high-temperature chemical reactions and is specifically noted as a reactant in investigations of gas-phase pyrolysis. The thermal behavior of this and other organophosphorus compounds is critical for applications ranging from flame retardancy to the safe disposal of chemical waste.
This compound is a solid that is thermally stable up to its decomposition temperature of 265–268 °C. The study of its decomposition provides insight into the broader behavior of organophosphorus compounds at high temperatures. Generally, the thermal degradation of these compounds can proceed through two main pathways depending on their structure: solid-phase and gas-phase reactions.
In the solid phase, some organophosphorus compounds decompose to form phosphorus acids. These acids can promote cross-linking reactions that lead to the formation of a char layer, which acts as an insulating barrier, inhibiting heat transfer and slowing the rate of pyrolysis.
Alternatively, decomposition at high temperatures can generate volatile, phosphorus-containing radical species that escape into the gas phase. In the context of combustion, these radicals can function as flame retardants by interrupting the exothermic radical chain reactions that propagate a flame. The specific decomposition pathway—whether it primarily affects the solid or gas phase—is largely dependent on the level of oxygenation at the phosphorus atom.
Research into the pyrolysis and combustion of various organophosphorus compounds, such as dimethyl methyl phosphonate (B1237965) (DMMP) and trimethyl phosphate (B84403) (TMP), has been used to develop detailed chemical mechanisms for their destruction and to understand their effects in flames. nih.gov These studies involve analyzing decomposition reaction channels, including both radical reactions and molecular eliminations, to model the behavior of these chemicals at extreme temperatures. nih.gov
Table 2: High-Temperature Chemistry Profile of this compound
| Property | Finding/Observation | Reference |
|---|---|---|
| Area of Study | Investigations of gas-phase pyrolysis | |
| Decomposition Temperature | 265–268 °C | |
| General Decomposition Products (of Organophosphorus Esters) | Phosphorus acids, volatile radical species |
Q & A
Q. What are the recommended synthetic routes for Phenacyltriphenylphosphonium bromide in laboratory settings?
this compound is typically synthesized via nucleophilic substitution between phenacyl bromide and triphenylphosphine in aprotic solvents like toluene or acetonitrile. Key steps include:
- Reaction setup : Refluxing phenacyl bromide with triphenylphosphine (1:1 molar ratio) in toluene for 3–8 hours .
- Purification : The product precipitates as a white solid, which is isolated via filtration and washed with acetone to remove unreacted starting materials .
- Yield optimization : Extended reaction times (up to 8 hours) and inert atmospheres improve yields (typically 30–55%) .
Q. How is this compound characterized to confirm purity and structural integrity?
Standard characterization methods include:
- Melting point analysis : The compound exhibits a sharp melting point range of 263–268°C, consistent with high purity .
- Spectroscopic techniques :
- ¹H/³¹P NMR : Confirms the presence of the triphenylphosphonium group (δ ~24 ppm in ³¹P NMR) and phenacyl moiety .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (P-C aromatic stretch) validate structural features .
- Elemental analysis : Matches calculated values for C, H, and Br .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when using this compound in Wittig reactions?
Discrepancies in yields often arise from competing side reactions (e.g., oxidation of phosphonium salts or β-hydride elimination). Methodological approaches include:
- Kinetic studies : Monitor reaction progress via in-situ NMR to identify intermediate species and optimize reaction halting points .
- Counterion effects : Compare bromide vs. chloride salts; bromide’s lower nucleophilicity reduces side reactions with aldehydes .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize ylides, improving selectivity for trans-alkene products .
Q. What methodologies are employed to study the mitochondrial targeting efficiency of phosphonium salts like this compound?
Mitochondrial accumulation is evaluated using:
- Fluorescent probes : Conjugate the phosphonium salt to fluorophores (e.g., rhodamine) and quantify colocalization with mitochondrial markers (e.g., MitoTracker) via confocal microscopy .
- Membrane potential assays : Measure changes in mitochondrial membrane potential (ΔΨm) using JC-1 dye; depolarization indicates enhanced uptake .
- Cellular uptake kinetics : Use radiolabeled (³H or ¹⁴C) derivatives to track intracellular distribution over time .
Q. How does the choice of counterion (e.g., bromide vs. chloride) impact the reactivity of triphenylphosphonium salts in organocatalytic applications?
Counterions influence solubility and ylide stability:
- Bromide salts : Higher solubility in polar solvents (e.g., DMSO) facilitates ylide formation but may increase side reactions with electrophilic substrates .
- Chloride salts : Lower solubility limits ylide accessibility but improves selectivity in sterically hindered systems .
- Comparative studies : Conduct Hammett analyses to correlate counterion electronegativity with reaction rates in model systems (e.g., Wittig olefinations) .
Methodological Notes
- Data contradiction analysis : When conflicting reports arise (e.g., variable yields in Wittig reactions), replicate experiments under strictly controlled conditions (temperature, solvent purity, inert atmosphere) and employ statistical tools (e.g., ANOVA) to identify significant variables .
- Advanced purification : For biological studies, use preparative HPLC with C18 columns to isolate high-purity fractions, ensuring removal of trace triphenylphosphine oxide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
